

Application Notes and Protocols: Chromium Hydroxide Green Pigment (Viridian)

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Compound of Interest

Compound Name: Chromium hydroxide

CAS No.: 1308-14-1

Cat. No.: B075286

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Introduction: The Enduring Appeal of a Stable Green

Chromium Hydroxide Green, known commercially as Viridian or Guignet's Green, is a hydrated chromium (III) oxide ($\text{Cr}_2\text{O}_3 \cdot n\text{H}_2\text{O}$) prized for its vivid, cool bluish-green hue.[1] Unlike its anhydrous counterpart, chromium oxide green (Cr_2O_3), which presents a duller, olive tone, the hydrated form offers a transparent and brilliant color.[1] Its exceptional chemical stability, resistance to acids and alkalis, and high lightfastness have cemented its role in a multitude of applications, from industrial coatings and automotive paints to fine art and cosmetics.[1][2]

This document provides a comprehensive guide for the synthesis, characterization, and application of **chromium hydroxide** green. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this robust pigment in their work. A critical focus is placed on the distinction between the highly stable trivalent chromium (Cr(III)) used in this pigment and the toxic hexavalent form (Cr(VI)), ensuring a framework of safety and environmental responsibility.[3]

Physicochemical Properties and Key Performance Indicators

Understanding the fundamental properties of **Chromium Hydroxide** Green (Colour Index: Pigment Green 18, CI 77289) is crucial for its effective application.[1][4] The pigment's performance is a direct result of its unique chemical structure and morphology.

Property	Typical Value / Description	Significance in Application
Chemical Formula	$\text{Cr}_2\text{O}_3 \cdot 2\text{H}_2\text{O}$	The dihydrate form is key to its characteristic transparent, bluish-green color.[1]
CAS Number	12001-99-9	Unique identifier for the hydrated form.[4][5]
Density	~3.2 - 3.32 g/cm ³	Influences formulation weight, volume, and suspension characteristics.[5][6]
Refractive Index	~1.62 - 2.12	Its relatively low refractive index contributes to its transparency in binder systems.[5][6]
Oil Absorption	~55 g oil / 100 g pigment	A moderate oil absorption value, indicating its ease of dispersion in oil-based media. [5]
Lightfastness (ASTM)	I (Excellent)	Ensures long-term color stability and resistance to fading upon light exposure.[7][8][9]
Chemical Stability	Highly resistant to acids and alkalis.[1][6]	Allows for use in harsh chemical environments and with a wide range of binders. [1][7]
Particle Size	0.07 - 20 micrometers (typical)	Affects opacity, tinting strength, and surface finish of the final product.[5][6][10]
Thermal Stability	Decomposes upon heating, losing water to form anhydrous Cr_2O_3 . [11]	The hydrated form is not suitable for high-temperature applications like ceramics.[2]

Synthesis Protocols

The synthesis of **chromium hydroxide** green is a critical step that dictates the final properties of the pigment. The historical "Guignet's Green" method remains a foundational process, valued for producing the characteristic transparent, brilliant hue.

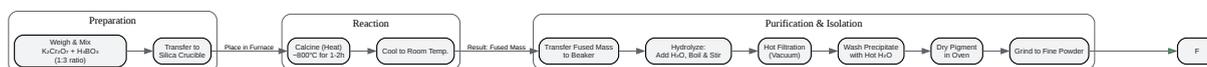
Protocol: Synthesis of Guignet's Green (Hydrated Chromium Oxide)

This protocol is adapted from the classic thermal decomposition method developed by Guignet. [7][12] It involves the high-temperature reaction of an alkali dichromate with boric acid, followed by hydrolysis. The boric acid is crucial as it forms a molten flux that facilitates the formation of a chromium borate intermediate, which is then hydrolyzed to yield the hydrated oxide. [12][13]

3.1.1 Materials and Equipment

- Potassium Dichromate ($K_2Cr_2O_7$)
- Boric Acid (H_3BO_3)
- Silica Crucible
- High-Temperature Furnace or Bunsen Burner with Tripod
- Beakers (100 mL, 250 mL)
- Stirring Rod
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
- Drying Oven
- Mortar and Pestle
- Personal Protective Equipment (PPE): Safety goggles, lab coat, heat-resistant gloves, dust mask.

3.1.2 Experimental Workflow



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Caption: Workflow for the synthesis of **Chromium Hydroxide Green**.

3.1.3 Step-by-Step Procedure

- Preparation: Weigh 1.0 g of potassium dichromate and 3.0 g of boric acid.[12]
 - Rationale: A significant excess of boric acid is used to ensure complete reaction and formation of the fusible chromium borate intermediate.
- Mixing: Thoroughly mix the two powders in a mortar and pestle and transfer the mixture to a silica crucible.[12]
- Calcination: Place the crucible in a furnace and heat at approximately 800°C for 1-2 hours. [12] Alternatively, heat strongly over a Bunsen burner for one hour. The mixture will fuse and glow.
 - Self-Validation: A successful reaction yields a dark, porous, fused mass.
- Cooling: Carefully remove the crucible from the heat source and allow it to cool completely to room temperature.
- Hydrolysis: Transfer the resulting solid mass into a 100 mL beaker. Add approximately 20 mL of deionized water.[12]
- Decomposition: Boil the mixture with constant stirring for 2-5 minutes.[12] This step decomposes the chromium borate intermediate, precipitating the hydrated chromium oxide. [12]

- Filtration: While hot, filter the mixture using a Buchner funnel under vacuum. Discard the filtrate, which contains soluble potassium salts and unreacted boric acid.
- Washing: Wash the green precipitate on the filter paper with several portions of hot deionized water to remove all soluble impurities.
 - Self-Validation: Continue washing until the filtrate runs clear and has a neutral pH.
- Drying: Carefully transfer the filter cake to a watch glass and dry in an oven at 100-110°C until a constant weight is achieved.
- Final Processing: Once dry, gently grind the pigment using a mortar and pestle to obtain a fine, uniform powder.

Alternative Synthesis Route: Precipitation Method

A simpler, though often yielding a less brilliant pigment, is the direct precipitation from a chromium (III) salt solution.[4]

- Dissolution: Prepare an aqueous solution of a chromium (III) salt, such as chromium (III) chloride or sulfate.
- Precipitation: Slowly add a solution of an alkali, such as sodium hydroxide, with stirring.[4] Chromium (III) hydroxide will precipitate as a gelatinous green solid.
 - $\text{Cr}^{3+}(\text{aq}) + 3\text{OH}^{-}(\text{aq}) \rightarrow \text{Cr}(\text{OH})_3(\text{s})$
- Aging: The precipitate is often "aged" by allowing it to stand or by gentle heating, which can improve its particle characteristics.
- Isolation: The precipitate is then filtered, washed thoroughly with deionized water to remove salts, and dried under controlled conditions.

Pigment Characterization Protocols

Verifying the identity and quality of the synthesized pigment is a critical self-validating step. A multi-technique approach is recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To confirm the presence of water of hydration and distinguish it from anhydrous Cr_2O_3 .
- Protocol:
 - Prepare a KBr pellet by mixing a small amount of the dried pigment with spectroscopic grade KBr.
 - Acquire the spectrum from 4000 to 400 cm^{-1} .
- Expected Result: The spectrum of hydrated chromium oxide will show broad absorption bands in the 3000-3600 cm^{-1} region (O-H stretching) and a band around 1620 cm^{-1} (H-O-H bending), which are absent in anhydrous chromium oxide.

Scanning Electron Microscopy (SEM)

- Objective: To analyze particle size, size distribution, and morphology.
- Protocol:
 - Mount a small, representative sample of the pigment powder onto an SEM stub using double-sided carbon tape.
 - Sputter-coat the sample with a conductive layer (e.g., gold or carbon) to prevent charging.
 - Image the sample at various magnifications.
- Expected Result: Viridian particles are typically observed as slightly rounded, irregular crystals.^[10] The particle size can vary depending on the synthesis conditions, which directly impacts the pigment's optical properties.^{[13][14]}

X-Ray Diffraction (XRD)

- Objective: To determine the crystalline or amorphous nature of the pigment.
- Protocol:

- Pack the finely ground pigment powder into a sample holder.
- Run the XRD scan over a relevant 2θ range (e.g., 10-80°).
- Expected Result: Guignet's Green is often amorphous or poorly crystalline. The resulting diffractogram will likely show broad, diffuse peaks rather than the sharp, well-defined peaks characteristic of the highly crystalline anhydrous Cr_2O_3 .

Applications and Formulation Insights

Chromium hydroxide green's versatility stems from its stability and compatibility with numerous systems.[1]

Industrial and Architectural Coatings

Due to its excellent durability, weatherability, and chemical resistance, it is used in industrial coatings, automotive paints, and corrosion-resistant coatings.[2]

- Formulation Insight: The pigment disperses well in both water-based and solvent-based systems. For optimal color development and stability, high-speed dispersers or triple-roll mills are recommended to break down agglomerates.[15]

Cosmetics and Personal Care

The U.S. FDA has approved **chromium hydroxide** green for use in externally applied cosmetics, including products for the eye area.[16][17] It is not permitted for use in lip products.[16] It is valued for its vibrant color and stability in formulations like eyeshadows, nail polishes, and soaps.[4][18]

- Formulation Insight: The pigment must be free from chromate ions to be used in cosmetics in the European Union.[16] Its insolubility prevents it from being absorbed by the skin.

Artists' Pigments

Viridian has been a staple on artists' palettes for over a century. Its transparency is highly valued for glazing techniques in oil and watercolor painting.[8][19]

- Formulation Insight: It is compatible with all other common pigments and binders, including linseed oil, gum arabic, and acrylic emulsion.[1][5]

Safety, Handling, and Environmental Considerations

A robust understanding of the toxicology of chromium is essential for safe handling.

Toxicological Profile: Trivalent vs. Hexavalent Chromium

It is imperative to distinguish between the two common oxidation states of chromium.[3]

- Chromium (III): The form present in **chromium hydroxide** green. It is an essential trace element for humans and is significantly less toxic.[3] The primary risk is irritation from inhaling the dust.[7][11]
- Chromium (VI): Hexavalent chromium compounds are known human carcinogens and are highly toxic and mobile in the environment.[20]

Regulatory bodies like the FDA set stringent limits on the level of hexavalent chromium permissible in Cr(III) pigments to ensure safety.[16]

Handling and Personal Protective Equipment (PPE)



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Caption: Key safety and handling protocols for **chromium hydroxide**.

- Engineering Controls: Handle the dry powder in a well-ventilated area or under a fume hood to minimize dust inhalation.[21]
- Personal Protective Equipment: Always wear safety glasses, gloves, and a lab coat.[11][21] When handling large quantities of powder or when dust generation is likely, a NIOSH-

approved particulate respirator is recommended.[11]

- Spills and Disposal: Sweep up spills carefully, moistening the powder slightly to prevent dusting, and place in a sealed container for disposal.[11][21] Dispose of waste in accordance with local, state, and federal regulations.

Environmental Impact

While Cr(III) is less mobile and toxic than Cr(VI), its release into the environment should be minimized.[22] The primary environmental risk associated with chromium pigments stems from improper manufacturing or disposal that could lead to the presence or formation of Cr(VI).[23] Green chemistry approaches, such as utilizing industrial byproducts like basic chromium sulfate for synthesis, can offer more environmentally friendly production routes.[24]

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